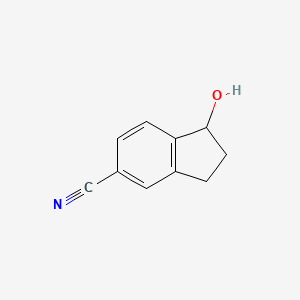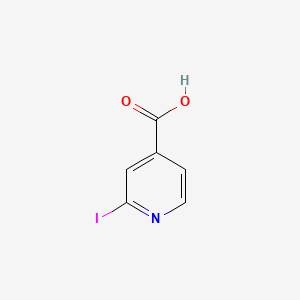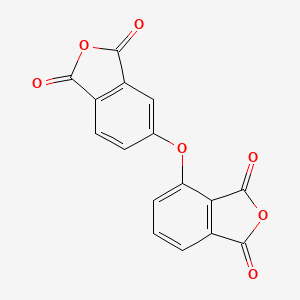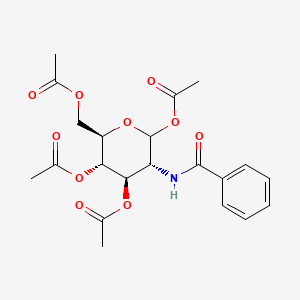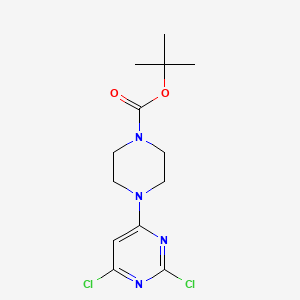
4-Fluoro-3-(trifluoromethoxy)benzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-(trifluoromethoxy)benzyl bromide is a chemical compound with the CAS Number: 86256-50-0 . It has a molecular weight of 273.02 . The IUPAC name for this compound is 4-(bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene . It is a useful synthetic intermediate .
Synthesis Analysis
4-Trifluoromethoxybenzyl Bromide is used to prepare (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities . It is also used to synthesize tetrahydronaphthalenols with anti-allergic activities .Molecular Structure Analysis
The InChI code for 4-Fluoro-3-(trifluoromethoxy)benzyl bromide is 1S/C8H5BrF4O/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2 . This code provides a specific representation of its molecular structure.Chemical Reactions Analysis
As a synthetic intermediate, 4-Fluoro-3-(trifluoromethoxy)benzyl bromide is involved in various chemical reactions. For instance, it is used in the preparation of (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines . It is also used to synthesize tetrahydronaphthalenols .Physical And Chemical Properties Analysis
4-Fluoro-3-(trifluoromethoxy)benzyl bromide is a liquid at ambient temperature . It has a molecular weight of 273.02 . The compound’s density is 1.594 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Bioreductive Drug
- Summary of the Application : “4-Fluoro-3-(trifluoromethoxy)benzyl bromide” is used in the synthesis of a bioreductive drug . Bioreductive drugs are designed to be activated in low oxygen conditions, such as those found in solid tumors.
- Methods of Application or Experimental Procedures : While the exact procedures and technical details were not specified in the source, the general process involves using “4-Fluoro-3-(trifluoromethoxy)benzyl bromide” as a reagent in the chemical synthesis of the drug .
- Results or Outcomes : The outcome of this application is the production of a bioreductive drug . The effectiveness of this drug, including any quantitative data or statistical analyses, was not provided in the source.
Application 2: Synthesis of Antitubercular Agents
- Summary of the Application : “4-Fluoro-3-(trifluoromethoxy)benzyl bromide” is used to prepare (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities .
- Methods of Application or Experimental Procedures : The exact procedures and technical details were not specified in the source, but it involves using “4-Fluoro-3-(trifluoromethoxy)benzyl bromide” as a reagent in the chemical synthesis .
- Results or Outcomes : The outcome of this application is the production of compounds with antitubercular activities . The effectiveness of these compounds, including any quantitative data or statistical analyses, was not provided in the source.
Application 3: Synthesis of Anti-allergic Agents
- Summary of the Application : “4-Fluoro-3-(trifluoromethoxy)benzyl bromide” is used to synthesize tetrahydronaphthalenols with anti-allergic activities .
- Methods of Application or Experimental Procedures : The exact procedures and technical details were not specified in the source, but it involves using “4-Fluoro-3-(trifluoromethoxy)benzyl bromide” as a reagent in the chemical synthesis .
- Results or Outcomes : The outcome of this application is the production of compounds with anti-allergic activities . The effectiveness of these compounds, including any quantitative data or statistical analyses, was not provided in the source.
Application 4: Synthesis of Antiviral Agents
- Summary of the Application : “4-Fluoro-3-(trifluoromethoxy)benzyl bromide” is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .
- Methods of Application or Experimental Procedures : The exact procedures and technical details were not specified in the source, but it involves using “4-Fluoro-3-(trifluoromethoxy)benzyl bromide” as a reagent in the chemical synthesis .
- Results or Outcomes : The outcome of this application is the production of compounds with antiviral activities . The effectiveness of these compounds, including any quantitative data or statistical analyses, was not provided in the source.
Application 5: Synthesis of Hepatitis C Virus NS5B Polymerase Inhibitors
- Summary of the Application : “4-Fluoro-3-(trifluoromethoxy)benzyl bromide” is used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .
- Methods of Application or Experimental Procedures : The exact procedures and technical details were not specified in the source, but it involves using “4-Fluoro-3-(trifluoromethoxy)benzyl bromide” as a reagent in the chemical synthesis .
- Results or Outcomes : The outcome of this application is the production of compounds that inhibit hepatitis C virus NS5B polymerase . The effectiveness of these compounds, including any quantitative data or statistical analyses, was not provided in the source.
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUYOYNASUIPRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)OC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574883 |
Source


|
| Record name | 4-(Bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(trifluoromethoxy)benzyl bromide | |
CAS RN |
86256-50-0 |
Source


|
| Record name | 4-(Bromomethyl)-1-fluoro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


